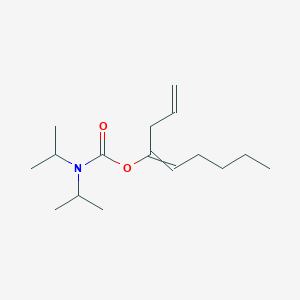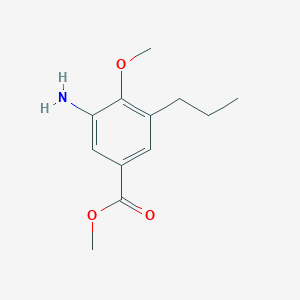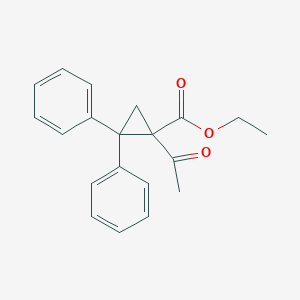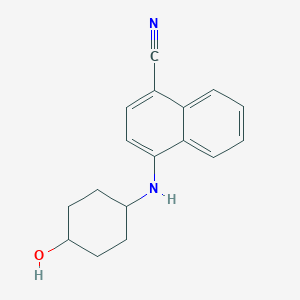![molecular formula C15H12I3NO2S B12586485 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine CAS No. 878499-09-3](/img/structure/B12586485.png)
3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine: is a complex organic compound that belongs to the class of iodinated phenylalanine derivatives This compound is characterized by the presence of multiple iodine atoms and a sulfanyl group attached to the phenylalanine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of L-phenylalanine followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of iodinated aromatic compounds.
Biology: In biological research, it serves as a probe for studying iodine metabolism and thyroid function due to its structural similarity to thyroid hormones.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials that require iodinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine involves its interaction with specific molecular targets, such as thyroid hormone receptors. The compound can mimic the action of natural thyroid hormones, influencing metabolic pathways and cellular processes. Its effects are mediated through both genomic and non-genomic pathways, with mitochondria being a major target .
Comparación Con Compuestos Similares
3,3’,5-Triiodo-L-thyronine (T3): A well-known thyroid hormone with similar iodinated aromatic structure.
3,5-Diiodo-L-thyronine (T2): Another thyroid hormone metabolite with two iodine atoms.
Uniqueness: 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other iodinated phenylalanine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Propiedades
Número CAS |
878499-09-3 |
|---|---|
Fórmula molecular |
C15H12I3NO2S |
Peso molecular |
651.0 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenyl)sulfanylphenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO2S/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
Clave InChI |
HEXFUDVLHZYTHA-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)I)SC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
SMILES canónico |
C1=CC(=CC(=C1)I)SC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)
![4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12586433.png)
![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)

![Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate](/img/structure/B12586446.png)
![4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide](/img/structure/B12586447.png)


![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)

![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)
